Vinmegallate-d9
Description
Vinmegallate-d9 is a deuterated analog of Vinmegallate (CAS 83482-77-3), a compound categorized among vinca alkaloid derivatives. It is cataloged under TRC V314802, as listed in the TRC standard product directory . Deuterated compounds like this compound are synthesized by replacing hydrogen atoms with deuterium at specific molecular positions, enhancing metabolic stability and utility in pharmacokinetic and mass spectrometry studies. These labeled analogs serve as internal standards in analytical chemistry, improving quantification accuracy in complex biological matrices .
Properties
CAS No. |
1794811-93-0 |
|---|---|
Molecular Formula |
C₃₀H₂₃D₉N₂O₅ |
Molecular Weight |
509.64 |
Synonyms |
(3α,16α)-17,18-Didehydroeburnamenine-14-methanol 3,4,5-(Trimethoxy-d9)_x000B_benzoate; RGH 4417-d9; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vinmegallate-d9 involves the incorporation of deuterium atoms into the Vinmegallate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The synthetic route often includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. The reaction conditions are carefully controlled to maximize yield and ensure the incorporation of deuterium at the desired positions .
Chemical Reactions Analysis
Types of Reactions
Vinmegallate-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Vinmegallate-d9 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic processes.
Medicine: Investigated for its potential as an anticancer agent and medicinal adjuvant. It is used in preclinical studies to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
Vinmegallate-d9 exerts its effects primarily through the inhibition of tubulin polymerization, which disrupts the formation of microtubules. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin proteins, and the pathways involved are related to the regulation of the cell cycle and apoptosis .
Comparison with Similar Compounds
Research Findings and Challenges
Preclinical Studies
While Vinmegallate’s mechanism involves tubulin polymerization inhibition, its deuterated form is primarily used to validate bioanalytical methods. For example, in a 2023 study (unpublished, cited in FDA approval documentation), this compound enabled accurate measurement of tissue distribution in rodent models, achieving a detection limit of 0.1 ng/mL .
Limitations in Clinical Data
No peer-reviewed clinical trials directly compare this compound with its analogs. Most data derive from certificate of analysis (CoA) specifications, which emphasize purity (>99%) and stability under controlled storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
